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Compound of Interest

Compound Name:
4-Tert-butyl-2-

(hydroxymethyl)phenol

Cat. No.: B1203067 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral analysis of 4-tert-
butyl-2-(hydroxymethyl)phenol. Due to the limited availability of published experimental

spectral data for this specific compound, this document outlines the expected spectral

characteristics based on fundamental principles of spectroscopy and provides illustrative data

from a closely related analogue, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. The methodologies

provided are standard protocols applicable to the analysis of this and similar phenolic

compounds.

Chemical Structure and Properties
IUPAC Name: 4-(tert-butyl)-2-(hydroxymethyl)phenol

CAS Number: 6638-87-5[1]

Molecular Formula: C₁₁H₁₆O₂

Molecular Weight: 180.24 g/mol

Predicted Spectral Data Summary
The following tables summarize the predicted and expected spectral data for 4-tert-butyl-2-
(hydroxymethyl)phenol. These predictions are based on the analysis of its chemical structure
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and comparison with analogues.

¹H NMR Spectral Data (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~9.0 - 10.0 Singlet (broad) 1H Ar-OH

~7.2 - 7.4 Doublet 1H Ar-H (meta to -OH)

~7.0 - 7.2 Doublet of Doublets 1H
Ar-H (ortho to -tert-

butyl)

~6.8 - 7.0 Doublet 1H Ar-H (ortho to -OH)

~4.6 - 4.8 Singlet 2H -CH₂-OH

~4.5 - 5.5 Singlet (broad) 1H -CH₂-OH

~1.3 Singlet 9H -C(CH₃)₃

¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm) Assignment

~155 C-OH (aromatic)

~142 C-tert-butyl (aromatic)

~128 C-H (aromatic)

~126 C-H (aromatic)

~125 C-CH₂OH (aromatic)

~115 C-H (aromatic)

~65 -CH₂-OH

~34 -C(CH₃)₃

~31 -C(CH₃)₃

IR Spectral Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad
O-H Stretch (phenolic and

alcoholic)

3100 - 3000 Medium C-H Stretch (aromatic)

2960 - 2850 Strong C-H Stretch (aliphatic)

1600 - 1450 Medium-Strong C=C Stretch (aromatic ring)

1260 - 1200 Strong C-O Stretch (phenol)

1050 - 1000 Strong C-O Stretch (primary alcohol)

850 - 800 Strong
C-H Bend (para-substituted

ring)

Mass Spectrometry Data (Predicted)
m/z Relative Intensity Assignment

180 High [M]⁺ (Molecular Ion)

165 High [M - CH₃]⁺

151 Medium [M - CH₂OH]⁺

147 Medium [M - H₂O - CH₃]⁺

123 Medium [M - C(CH₃)₃]⁺

Experimental Protocols
Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol
A plausible synthetic route involves the base-catalyzed hydroxymethylation of 4-tert-

butylphenol with formaldehyde. The following is a general protocol adapted from the synthesis

of related compounds.

Materials:

4-tert-butylphenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1203067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formaldehyde solution (37% in H₂O)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Procedure:

A solution of sodium hydroxide in deionized water is prepared in a round-bottom flask.

4-tert-butylphenol is added to the flask, and the mixture is stirred until the phenol is

completely dissolved.

The solution is cooled to room temperature, and formaldehyde solution is added dropwise

with continuous stirring.

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by the addition of hydrochloric acid until the

solution is acidic.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and filtered.

The solvent is removed under reduced pressure to yield the crude product, which can be

further purified by column chromatography on silica gel.

Synthesis Workflow
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4-tert-butylphenol +
Formaldehyde + NaOH

Hydroxymethylation Reaction
(Stirring at Room Temp)

Acidic Quench (HCl)

Solvent Extraction
(Diethyl Ether)

Drying and Filtration
(MgSO4)

Solvent Evaporation

Column Chromatography

4-tert-butyl-2-(hydroxymethyl)phenol

Click to download full resolution via product page

Caption: Synthetic workflow for 4-tert-butyl-2-(hydroxymethyl)phenol.

Spectral Analysis Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆).

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data is processed using standard NMR software.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For solid samples, a small amount of the compound is mixed with potassium bromide (KBr)

and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used.

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI)

source.

The sample is introduced into the ion source, typically via a direct insertion probe or after

separation by gas chromatography (GC).

The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Spectral Analysis Workflow
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Caption: Workflow for the spectral analysis of a synthesized compound.

Illustrative Spectral Data of an Analogue: 2,4-di-tert-
butyl-6-(hydroxymethyl)phenol
The following data for the related compound 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (CAS

16373-02-7) is provided for illustrative purposes.[2]

¹H NMR Data of Analogue
Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.21 d 1H Ar-H

6.99 d 1H Ar-H

4.84 s 2H -CH₂-

1.44 s 9H -C(CH₃)₃

1.31 s 9H -C(CH₃)₃
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Mass Spectrometry Data of Analogue
m/z Relative Intensity Assignment

236 High [M]⁺

221 High [M - CH₃]⁺

205 Medium [M - CH₂OH]⁺

177 Medium [M - C(CH₃)₃]⁺

Conclusion
This technical guide has outlined the expected spectral characteristics of 4-tert-butyl-2-
(hydroxymethyl)phenol and provided standard experimental protocols for its synthesis and

analysis. While experimental data for the target compound is not readily available in public

databases, the information presented here, including illustrative data from a close analogue,

serves as a valuable resource for researchers and scientists working with this and related

phenolic compounds. The provided workflows for synthesis and spectral analysis offer a clear

and structured approach for laboratory investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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